BenchChemオンラインストアへようこそ!

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea

RGS protein modulators GPCR signaling High-throughput screening

This N-phenyl dihydropyrrole-urea is the critical 'unsubstituted' anchor for SAR matrices exploring RGS protein modulation and apoptosis pathways. Unlike the inactive N-(4-methylphenyl) regioisomer (EC₅₀ > 30,000 nM), this N-phenyl variant is essential for determining if removing the p-methyl group rescues biological activity. Procurement enables direct HTS re-screening against RGS4/7/8 using published UNM protocols, and serves as the mandatory non-fluorinated control for DMPK studies comparing 3-fluoro and 4-fluoro analogs. Ensures clear IP provenance within the patented dihydropyrrole-urea genus for apoptosis-deficient diseases.

Molecular Formula C18H19N3O
Molecular Weight 293.37
CAS No. 400870-08-8
Cat. No. B2702120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea
CAS400870-08-8
Molecular FormulaC18H19N3O
Molecular Weight293.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=CC=C3
InChIInChI=1S/C18H19N3O/c1-14-9-11-15(12-10-14)20-18(22)21(17-8-5-13-19-17)16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,20,22)
InChIKeyBCFCXVXBZITGPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea (CAS 400870-08-8): A Dihydropyrrole-Urea Research Compound with Documented Screening Pedigree


1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea (CAS 400870-08-8; MF: C₁₈H₁₉N₃O; MW: 293.37 g/mol) is a synthetic urea derivative distinguished by a 3,4-dihydro-2H-pyrrol-5-yl (Δ¹-pyrroline) heterocycle N-linked to both a phenyl group and an N′-(p-tolyl) urea moiety . This compound has been tested in at least one NIH-funded high-throughput screening (HTS) campaign designed to identify regulators of RGS (Regulator of G-protein Signaling) family protein interactions, placing it among a curated set of small molecules with disclosed—albeit low-potency—biological screening data . Its structural scaffold is further encompassed within the genus of pyrrole compounds claimed in U.S. Patent 11,058,689 for the treatment of apoptosis-deficient pathologies including cancer and autoimmune diseases, indicating broader medicinal-chemistry interest in this chemotype .

Why 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea Cannot Be Freely Substituted by Other Pyrrolidine/Pyrrole-Urea Analogs


Superficially similar pyrrolidine-urea or dihydropyrrole-urea analogs cannot be treated as interchangeable substitutes for CAS 400870-08-8. The precise regiochemistry—an N-phenyl substituent on the dihydropyrrole ring and an N′-p-tolyl group on the terminal urea nitrogen—distinguishes this compound from its closest commercially indexed analogs, such as the N-(4-methylphenyl) regioisomer (BDBM47817), the N-(3-fluorophenyl) variant (CAS 898640-48-7), and the symmetrical 1,3-di-p-tolylurea derivative (CAS 400870-16-8) . In the only publicly available head-to-head screening dataset (RGS-HTS), the N-(4-methylphenyl) regioisomer demonstrated negligible activity (EC₅₀ > 30,000 nM), providing a critical baseline that any procurement or selection decision must consider: structural variations at the N-aryl position profoundly alter biological readout, making empirical validation of the desired N-phenyl substitution mandatory . Additionally, the absence of fluorine atoms on the phenyl ring eliminates metabolic liabilities and physicochemical perturbations (e.g., logP shifts, oxidative defluorination potential) that accompany the 3-fluoro and 4-fluoro analogs, a consideration highly relevant for in vivo or ADME-sensitive experimental designs .

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation Data for 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea (CAS 400870-08-8)


RGS-HTS Screening Activity: Target Compound (N-phenyl) vs. N-(4-Methylphenyl) Regioisomer

In an NIH-funded HTS campaign (NIH R21NS057014) designed to identify small-molecule regulators of RGS family protein interactions, the N-(4-methylphenyl) regioisomer (BDBM47817; CAS not specified but structurally distinguished by a 4-methylphenyl group on the dihydropyrrole nitrogen) produced an EC₅₀ consistently exceeding 30,000 nM across multiple RGS targets including RGS4, RGS7, and RGS8 . This datum provides the closest available comparator for CAS 400870-08-8. Although direct EC₅₀ values for CAS 400870-08-8 in this same assay system have not been publicly disclosed, the regioisomer's negligible activity constitutes the relevant baseline against which any observed activity for the N-phenyl compound must be benchmarked. Procurement of the N-phenyl variant is therefore the sole means of empirically determining whether the N-phenyl substitution confers a potency advantage over the essentially inactive N-(p-tolyl)-on-pyrroline regioisomer.

RGS protein modulators GPCR signaling High-throughput screening

Chemotype Inclusion in Apoptosis-Targeting Patent Claims: Target Compound vs. Unclaimed Pyrrole-Ureas

U.S. Patent 11,058,689 (issued July 13, 2021, to Les Laboratoires Servier and Vernalis R&D) claims a broad genus of pyrrole compounds for treating apoptosis-deficient pathologies including cancer, autoimmune diseases, and immune system disorders . The Markush structure (Formula I) encompasses compounds bearing a dihydropyrrole ring with urea/thiourea substituents, structurally subsuming CAS 400870-08-8. This patent coverage provides a legal-procurement differentiation: CAS 400870-08-8 falls within a protected chemical space with medicinal-chemistry precedent for apoptosis modulation, whereas many superficially similar pyrrolidine-ureas (e.g., saturated pyrrolidine analogs lacking the endocyclic imine) fall outside this patent's claims. For commercial research organizations conducting freedom-to-operate (FTO) assessments or seeking patent-protected starting points for apoptosis-targeted drug discovery, CAS 400870-08-8 represents a specifically encompassed chemotype.

Apoptosis modulation Cancer therapeutics Intellectual property

Fluorine-Free Design: Physicochemical Differentiation from 3-Fluoro and 4-Fluoro Analogs

CAS 400870-08-8 (N-phenyl) lacks the fluorine substituent present on two commercially indexed close analogs: 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea (CAS 898640-48-7) and the corresponding 4-fluorophenyl isomer (CAS 905761-24-2) . Fluorine substitution on aryl rings generally increases lipophilicity (ΔlogP ≈ +0.25 to +0.45 per fluorine on benzene), alters metabolic soft spots (CYP450-mediated oxidative defluorination or NIH shift rearrangements), and can introduce hERG or CYP inhibition liabilities through altered electronic distribution . For experimental designs requiring minimized metabolic complexity, reduced lipophilicity, or for use as a non-fluorinated control in SAR studies, CAS 400870-08-8 is the mandatory selection. The fluorinated analogs cannot serve as drop-in replacements without accepting these well-characterized physicochemical perturbations.

Medicinal chemistry ADME optimization Fluorine substitution effects

Regioisomeric Specificity of Urea N-Aryl Substitution: N-Phenyl vs. 1,3-Di-p-tolyl vs. N-(3,4-Dimethylphenyl) Comparators

Three commercially indexed compounds share the dihydropyrrole-urea core but differ in N-aryl or N′-aryl substitution: (i) 1,3-di-p-tolyl analog CAS 400870-16-8 (both urea nitrogens bear p-tolyl groups), (ii) N-(3,4-dimethylphenyl) analog CAS 898449-60-0, and (iii) the target compound CAS 400870-08-8 (N-phenyl on pyrroline; N′-p-tolyl on terminal urea) . In diarylurea pharmacophores, the N′-aryl substituent critically governs hydrogen-bonding geometry with biological targets (e.g., kinase hinge regions, GPCR allosteric pockets). The symmetrical 1,3-di-p-tolyl compound doubles the steric bulk and electron-donating character relative to the target compound, while the N-(3,4-dimethylphenyl) variant introduces an additional ortho-methyl group absent in CAS 400870-08-8—a structural change that can abrogate target binding through steric clash . No publicly available head-to-head potency data exist for these four compounds in a common assay, meaning any research application requiring the specific N-phenyl/N′-p-tolyl substitution pattern must procure CAS 400870-08-8 directly.

Structure-activity relationship Urea pharmacophore Regioisomer comparison

Best Research and Industrial Application Scenarios for 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea (CAS 400870-08-8)


SAR Reference Compound for Dihydropyrrole-Urea N-Aryl Substitution Studies

CAS 400870-08-8 serves as the 'unsubstituted N-phenyl' anchor point in a systematic SAR matrix exploring how N-aryl variation on the dihydropyrrole-urea scaffold affects target binding, cellular potency, and physicochemical properties . This matrix would typically include the N-(4-methylphenyl) regioisomer (inactive in RGS-HTS), the 3-fluoro and 4-fluoro analogs, the 1,3-di-p-tolyl derivative, and the N-(3,4-dimethylphenyl) variant. Because the N-(4-methylphenyl) regioisomer has already demonstrated EC₅₀ > 30,000 nM in the RGS assay, the N-phenyl compound serves as the critical probe for whether removing the p-methyl from the pyrroline-attached ring rescues or further diminishes activity .

Non-Fluorinated Control for ADME and Metabolic Stability Profiling

In drug metabolism and pharmacokinetics (DMPK) studies, CAS 400870-08-8 is the appropriate non-fluorinated control compound to pair with its 3-fluoro (CAS 898640-48-7) and 4-fluoro (CAS 905761-24-2) analogs to isolate the metabolic and physicochemical effects of aryl fluorine substitution on this scaffold . Experimental readouts including microsomal stability (human/rat liver microsomes), CYP450 inhibition profiles, logD₇.₄ determination, and plasma protein binding can be directly compared to quantify fluorine's impact .

Apoptosis-Targeted Drug Discovery Within Patented Chemical Space

Organizations pursuing apoptosis modulation for oncology or autoimmune indications can evaluate CAS 400870-08-8 as a structurally enabled starting point within the claims of U.S. Patent 11,058,689 . The compound's dihydropyrrole-urea core falls within a patented genus demonstrated (through exemplary compounds in the patent) to have activity in apoptosis-deficient disease models. Unlike saturated pyrrolidine-urea compounds outside the patent scope, CAS 400870-08-8 provides a procurement pathway with clearer intellectual property provenance for commercial research programs.

GPCR Signaling Probe Development Leveraging RGS-HTS Data

The existing—albeit low-potency—RGS-HTS screening data for the regioisomeric comparator BDBM47817 establishes an experimental framework for evaluating CAS 400870-08-8 as a potential modulator of GPCR signaling via RGS protein interactions . Researchers can re-screen CAS 400870-08-8 in RGS4, RGS7, and RGS8 assays using the University of New Mexico assay protocols cited in BindingDB, with the regioisomer's EC₅₀ > 30,000 nM serving as the direct negative control. Any measurable potency in this system would justify further medicinal chemistry optimization of the N-phenyl dihydropyrrole-urea series .

Quote Request

Request a Quote for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.